molecular formula C24H26N2O3S B5517381 methyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

methyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B5517381
M. Wt: 422.5 g/mol
InChI Key: SXWUOOHQVKUVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals known for their complex molecular structures and potentially significant physical and chemical properties. It is part of the quinoline family, which is often studied for various applications in organic chemistry.

Synthesis Analysis

  • Fatma, Bishnoi, and Verma (2015) synthesized a similar compound, characterized by spectroscopic methods such as FT-IR, NMR, and UV–visible spectroscopy. They utilized DFT theory for chemical calculations, which is likely relevant to the synthesis of our compound of interest (Fatma, Bishnoi, & Verma, 2015).

Molecular Structure Analysis

  • Da (2002) investigated the crystal structure of a related quinoline compound using X-ray diffraction. Such studies provide valuable information on molecular geometry and structural conformations (Da, 2002).

Chemical Reactions and Properties

  • DoganKoruznjak et al. (2002) synthesized derivatives of thieno[3',2':4,5]thieno[2,3-c]quinolones, indicating the reactivity of similar quinoline structures in chemical synthesis (DoganKoruznjak et al., 2002).

Physical Properties Analysis

  • Wazzan, Al-Qurashi, and Faidallah (2016) conducted DFT and TD-DFT calculations on quinoline derivatives, providing insights into the physical properties such as electronic structure and spectroscopic characteristics of similar compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A series of carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized, showing potent cytotoxic activities against various cancer cell lines. The compounds were tested in vivo for their efficacy against colon tumors in mice, demonstrating curative potential in certain derivatives (Deady et al., 2003).

Another study focused on the synthesis and characterization of novel quinoline derivatives using spectral analysis and quantum chemical studies. These compounds showed promising nonlinear optical behavior and significant chemical reactivity, indicating their potential applications in materials science and as molecular probes (Fatma et al., 2015).

Biological Activities

Research into the synthesis of the benzo-β-carboline isoneocryptolepine and related compounds revealed their potential as lead compounds in the search for new antiplasmodial drugs. This highlights the role of quinoline derivatives in developing treatments for malaria and other parasitic diseases (Hostyn et al., 2005).

Spectroscopic Analysis and Chemical Reactivity

A study on quinolinecarbaldehydes and their Schiff base derivatives presented a new synthesis approach and detailed electrochemical and spectroscopic characterization. The research offers insights into the structural and electronic properties of these compounds, contributing to our understanding of their reactivity and potential applications in designing molecular logic switches and sensors (Wantulok et al., 2020).

properties

IUPAC Name

methyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-14-21(24(28)29-4)23(20-6-5-11-30-20)22-18(25-14)12-16(13-19(22)27)15-7-9-17(10-8-15)26(2)3/h5-11,16,23,25H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWUOOHQVKUVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)N(C)C)C4=CC=CS4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.